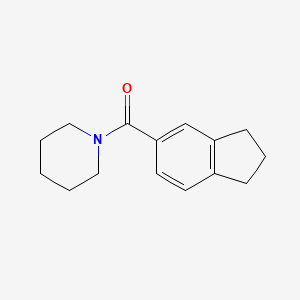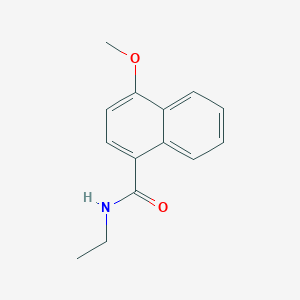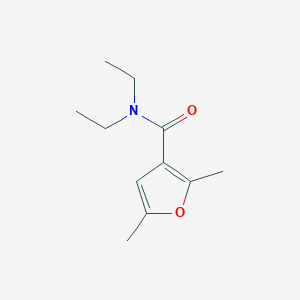
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine, also known as DPI, is a chemical compound with potential applications in scientific research. DPI is a pyrrolidine derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine acts as a selective inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII plays a crucial role in synaptic plasticity and memory formation by regulating the activity of ion channels and receptors. By inhibiting CaMKII, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can modulate calcium signaling and affect neuronal function.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can inhibit the phosphorylation of CaMKII and reduce the activity of ion channels and receptors. In vivo studies have shown that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can improve cognitive function in animal models of Alzheimer's disease and enhance long-term potentiation in the hippocampus.
実験室実験の利点と制限
One advantage of using 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in lab experiments is its selectivity for CaMKII. This allows researchers to specifically target this enzyme and study its role in neuronal function. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for research involving 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine. One area of interest is the development of more selective inhibitors of CaMKII that can be used in therapeutic applications. Another area of interest is the study of the role of CaMKII in other neurological disorders, such as schizophrenia and depression. Additionally, the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in combination with other compounds may lead to new insights into the mechanisms of synaptic plasticity and memory formation.
合成法
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can be synthesized using a variety of methods, including the reaction of 5-bromo-1-indanone with pyrrolidine in the presence of a base, or the reaction of 5-chloro-1-indanone with pyrrolidine in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
科学的研究の応用
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a tool to study the role of calcium signaling in synaptic plasticity and memory formation. In pharmacology, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBFJMPZGBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)

![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)


![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)


